7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone
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Overview
Description
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-phenoxybenzaldehyde.
Formation of Intermediate: The initial step could involve the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the quinolinone core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinolinone ketone, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolinone: A simpler analog with similar core structure but lacking the phenoxyphenyl group.
7-chloro-4-hydroxyquinoline: Similar structure but without the phenoxyphenyl group.
Uniqueness
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone is unique due to the presence of both the chlorine atom and the phenoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
142326-60-1 |
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Molecular Formula |
C21H14ClNO3 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H14ClNO3/c22-14-8-11-17-18(12-14)23-21(25)19(20(17)24)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H2,23,24,25) |
InChI Key |
PDJGPBAMXFVBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
Origin of Product |
United States |
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